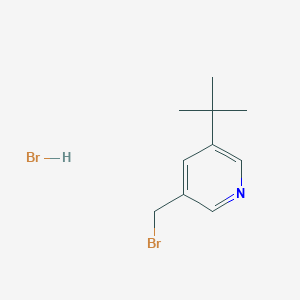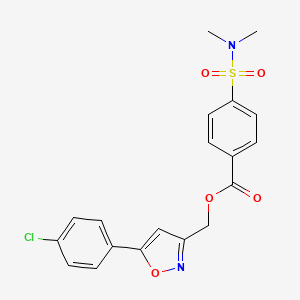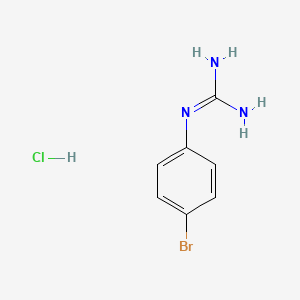![molecular formula C11H6N4O4S B2606583 5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide CAS No. 900004-35-5](/img/structure/B2606583.png)
5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thienopyrimidine derivatives, such as “5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide”, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . These compounds have various biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized through different methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthesis of these compounds often involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .
Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .
Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For example, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Research on heterocyclic compounds, including thieno[2,3-d]pyrimidines, has shown significant advancements in the synthesis and functionalization of these molecules. For instance, Clark and Hitiris (1984) developed methods for converting 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, indicating the versatility of these compounds in chemical synthesis (Clark & Hitiris, 1984).
Antimicrobial Applications
The antimicrobial properties of thieno[2,3-d]pyrimidin derivatives have been a focal point of research. Chambhare et al. (2003) synthesized and evaluated the antibacterial and antimycobacterial activity of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and its analogs, finding significant activity against various microbial strains (Chambhare et al., 2003).
Influenza Virus Inhibition
Yongshi et al. (2017) investigated furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. Their research demonstrated that specific structural modifications on the furan-carboxamide scaffold could lead to potent anti-influenza activity, highlighting the potential of these compounds in antiviral research (Yongshi et al., 2017).
Cancer Research
Compounds related to "5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide" have also been explored for their potential in cancer treatment. For example, Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, noting their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, suggesting their utility in cancer research (Lei et al., 2017).
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . These compounds have shown anticancer effects through the inhibition of protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to affect various pathways through the inhibition of enzymes like pks . PKs are involved in several signal transduction pathways, and their inhibition can lead to the disruption of these pathways .
Result of Action
Thienopyrimidine derivatives have been reported to exhibit various biological activities, including anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of the normal functioning of these targets .
Future Directions
Biochemical Analysis
Biochemical Properties
Thienopyrimidines have been reported to inhibit various enzymes and pathways
Cellular Effects
Thienopyrimidines have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thienopyrimidines have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-nitro-N-thieno[2,3-d]pyrimidin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-10(7-1-2-8(19-7)15(17)18)14-9-6-3-4-20-11(6)13-5-12-9/h1-5H,(H,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXUJFFAUKUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2606501.png)






![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)




![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

